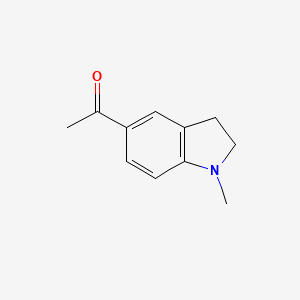

1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-methyl-2,3-dihydroindol-5-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-8(13)9-3-4-11-10(7-9)5-6-12(11)2/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLSIIQLPZYTTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)N(CC2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactions at the Ketone Moiety:the Carbonyl Group is a Highly Versatile Functional Group. Advanced Derivatization Could Include:

Asymmetric Transformations: Asymmetric reduction of the ketone to form a chiral alcohol or asymmetric addition of nucleophiles (e.g., organometallics, cyanides) to create a chiral tertiary alcohol.

Heterocycle Formation: Condensation reactions with bifunctional reagents like hydrazine, hydroxylamine, or 1,2-diamines to construct novel fused heterocyclic systems such as pyrazoles, isoxazoles, or benzodiazepines.

Alpha-Functionalization: Halogenation or oxidation at the alpha-carbon (methyl group of the acetyl moiety) to install further reactive handles, enabling subsequent reactions like cross-coupling or substitution.

Reactions at the Aromatic Ring:the Indoline Ring is Electron Rich and Amenable to Further Functionalization.

Prospects for Computational Chemistry Contributions

Computational chemistry offers powerful tools to accelerate and guide experimental research on 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone and its derivatives. acs.org Several key areas could benefit significantly from theoretical investigations.

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be employed to model the reaction pathways for both the synthesis and derivatization of the molecule. nih.gov For instance, computational studies could predict the regioselectivity of electrophilic substitution or C-H activation on the indoline ring, saving significant experimental effort.

Prediction of Physicochemical Properties: Quantum chemical methods can accurately predict properties such as molecular geometry, charge distribution, dipole moment, and spectroscopic signatures (NMR, IR). These predictions can aid in the structural confirmation of newly synthesized derivatives. Furthermore, properties like pKa can be estimated, which is crucial for understanding the behavior of these molecules in biological systems. nih.gov

Virtual Screening and Drug Design: If the indoline scaffold is pursued for medicinal chemistry applications, computational tools are indispensable. A library of virtual derivatives can be generated and subjected to in silico screening. Molecular docking simulations could predict the binding affinity and mode of interaction of these compounds with specific protein targets, helping to prioritize the synthesis of the most promising candidates.

QSAR Studies: For a series of synthesized derivatives with measured biological activity, Quantitative Structure-Activity Relationship (QSAR) models can be developed. nih.gov These statistical models correlate chemical structure with activity, providing insights into the key molecular features required for potency and selectivity.

By integrating these computational approaches, future research can be conducted more strategically, focusing experimental resources on the most promising synthetic routes and molecular designs.

Mechanistic Investigations of Reaction Pathways Relevant to 1 1 Methyl 2,3 Dihydro 1h Indol 5 Yl Ethanone Synthesis

Elucidation of Indoline (B122111) Ring Formation Mechanisms

The construction of the indoline scaffold is a cornerstone of the synthesis of 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)-ethanone. Modern synthetic organic chemistry has seen a shift towards more efficient and atom-economical methods for constructing such heterocyclic systems. Among these, transition-metal-catalyzed C-H activation and reactions involving reactive nitrogen intermediates have gained prominence.

Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the synthesis of indolines and related heterocycles. This approach allows for the direct functionalization of otherwise inert C-H bonds, offering a more efficient alternative to traditional multi-step synthetic sequences. Various transition metals, including rhodium, ruthenium, palladium, and cobalt, have been employed to catalyze the formation of the indoline ring system through intramolecular C-H amination or cyclization reactions.

A common mechanistic pathway for transition-metal-catalyzed indoline synthesis via C-H activation begins with the coordination of a nitrogen-containing directing group to the metal center. This is followed by the activation of a C-H bond on the aromatic ring, leading to the formation of a metallacyclic intermediate. Subsequent reductive elimination then furnishes the desired indoline product and regenerates the active catalyst.

For instance, rhodium(III)-catalyzed C-H activation has been successfully applied to the synthesis of C-7 arylated indolines. The proposed mechanism involves the coordination of a directing group on the indoline nitrogen to the rhodium catalyst, facilitating the C-H activation at the C-7 position to form a five-membered rhodacycle intermediate. researchgate.net Similarly, ruthenium(II) catalysts have been shown to effect the oxidative C-H activation and annulation of anilines with alkynes to produce indole (B1671886) derivatives, a process that can be tailored for indoline synthesis. acs.org The catalytic cycle in these reactions typically involves C(sp²)–H activation assisted by a directing group, migratory insertion of a coupling partner (like an alkyne), and subsequent reductive elimination to form the heterocyclic ring. acs.org

The choice of metal catalyst, ligands, and directing group is critical in controlling the regioselectivity of the C-H activation, allowing for the targeted synthesis of specific indoline isomers.

The involvement of reactive nitrogen species, such as nitrenium ions, represents another important mechanistic pathway for the formation of the indoline ring. N-acylnitrenium ions, in particular, can be generated from suitable precursors and undergo intramolecular cyclization to form the indoline scaffold.

One method for generating these intermediates involves the loss of a leaving group, such as nitrogen gas from an N-alkyl-N-arylaminodiazonium ion. st-andrews.ac.uk The resulting aryl nitrenium species is a highly reactive electrophile that can be trapped intramolecularly by an aromatic ring. This cyclization can lead to the formation of indoline derivatives. For example, the generation of an aryl nitrenium species has been shown to react at the para- or meta-position of the aromatic ring to afford substituted 1-methylindolin-2-imines, which are structurally related to the indoline core. st-andrews.ac.uk

The classical Cadogan and Sundberg indole syntheses also proceed through nitrene intermediates, which can be generated by the reduction of nitroarenes or the thermolysis or photolysis of azides. nih.gov These nitrenes can then undergo intramolecular C-H insertion to form the indoline ring. The reaction conditions and the nature of the substituents on the starting material can influence the reaction pathway and the final product distribution.

Stereochemical Considerations in Indoline Functionalization

When the indoline ring is substituted in a way that creates one or more stereocenters, the control of stereochemistry becomes a critical aspect of the synthesis. For this compound, while the final molecule is achiral, stereochemical considerations can be important in the synthesis of related, more complex indoline derivatives.

Asymmetric catalysis is a powerful strategy for controlling the stereochemical outcome of reactions involving indolines. This can be achieved through the use of chiral catalysts that can differentiate between enantiotopic faces or groups of a prochiral substrate. For instance, enantioselective C-H functionalization of indoles has been achieved using rhodium catalysts with chiral ligands, leading to the formation of α-alkyl-α-indolylacetates with high enantioselectivity. nih.gov The proposed mechanism involves the formation of a rhodium-ylide intermediate with oxocarbenium character, where the chiral ligand environment dictates the stereochemical outcome of the reaction. nih.gov

Kinetic resolution is another technique that can be employed to separate enantiomers of a racemic indoline mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst. For example, the kinetic resolution of indolines has been achieved through catalytic N-acylation using a non-enzymatic catalyst, allowing for the separation of the enantiomers. nih.gov Similarly, a titanium-catalyzed asymmetric oxygenation has been used for the kinetic resolution of racemic indolines. researchgate.net

The choice of chiral catalyst, reaction conditions, and the nature of the substituents on the indoline ring all play a crucial role in determining the efficiency and stereoselectivity of these processes.

Reaction Kinetics and Thermodynamics of Acetylation and Methylation

The final steps in the synthesis of this compound involve the introduction of the acetyl group at the 5-position of the indoline ring and the methyl group on the nitrogen atom. The rates and equilibria of these reactions are governed by their kinetic and thermodynamic parameters.

The N-methylation of the indoline nitrogen can be accomplished using various methylating agents. The kinetics and thermodynamics of N-methylation of heterocyclic amines have been investigated. For example, the N-methylation of indole with dimethyl carbonate has been studied, and the forward reaction is reported to have a relatively low activation barrier and to be exothermic. st-andrews.ac.uk The mechanism of methylation can vary depending on the methylating agent and catalyst used. For instance, an iridium-catalyzed N-methylation of aniline (B41778) with methanol (B129727) showed a kinetic isotope effect, suggesting that the formation of an Ir-H species is involved in the rate-determining step. acs.org

Below are interactive data tables with illustrative kinetic and thermodynamic data from related reactions, as specific data for the synthesis of this compound is not available in the provided search results.

Table 1: Illustrative Thermodynamic Data for a Related N-Methylation Reaction

| Reaction | ΔG (kcal/mol) | Reference |

| N-methylation of indole with dimethyl carbonate | -24.15 | st-andrews.ac.uk |

Table 2: Illustrative Kinetic Data for a Related N-Methylation Reaction

| Reaction | Catalyst | Kinetic Isotope Effect (KIE) | Reference |

| N-methylation of aniline with methanol | Iridium(I) Complex | 4.47 ± 0.28 | acs.org |

These tables provide examples of the types of data that are important for understanding the reaction kinetics and thermodynamics of the acetylation and methylation steps in the synthesis of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for Indoline Acetates

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for structural elucidation. They reveal the number and types of hydrogen and carbon atoms present in the molecule.

For 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone, the expected ¹H NMR spectrum would display distinct signals corresponding to the different proton environments. The aromatic region would show signals for the three protons on the benzene (B151609) ring. The aliphatic region would contain signals for the two methylene (B1212753) groups (at C2 and C3) of the dihydroindole ring, the N-methyl group, and the acetyl methyl group.

The ¹³C NMR spectrum provides information on each unique carbon atom. Expected signals would include those for the carbonyl carbon of the ketone, the aromatic carbons, the aliphatic carbons of the indoline (B122111) ring, the N-methyl carbon, and the acetyl methyl carbon. The chemical shifts in both ¹H and ¹³C NMR are influenced by the electronic effects of the substituents on the indoline ring. utah.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.8 | m |

| C2-H₂ | ~3.4 - 3.6 | t |

| C3-H₂ | ~3.0 - 3.2 | t |

| N-CH₃ | ~2.8 - 3.0 | s |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 195 - 200 |

| Aromatic C (quaternary) | 125 - 155 |

| Aromatic CH | 105 - 130 |

| C2 | 50 - 55 |

| C3 | 28 - 33 |

| N-CH₃ | 35 - 40 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For the target molecule, COSY would show correlations between the protons on C2 and C3 of the indoline ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This technique allows for the unambiguous assignment of each carbon signal to its attached proton(s). st-andrews.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is invaluable for connecting different fragments of the molecule. For instance, it would show correlations between the acetyl methyl protons and the carbonyl carbon, as well as with the aromatic ring. st-andrews.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This provides insights into the 3D structure and conformation of the molecule.

Through the combined interpretation of these 1D and 2D NMR spectra, the complete chemical structure of this compound can be unequivocally determined. researchgate.netmdpi.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

The FTIR spectrum of this compound would be expected to show several characteristic absorption bands:

A strong, sharp peak around 1660-1680 cm⁻¹ , which is characteristic of the C=O (carbonyl) stretching vibration of an aryl ketone.

Absorptions in the 2850-3000 cm⁻¹ range corresponding to C-H stretching vibrations of both the aliphatic (CH₂) and methyl (CH₃) groups.

Bands in the 1575-1615 cm⁻¹ region due to C=C stretching vibrations within the aromatic ring.

A C-N stretching vibration for the aromatic amine functionality around 1310-1360 cm⁻¹ .

Table 3: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aryl Ketone (C=O) | Stretch | 1660 - 1680 | Strong |

| Aromatic C=C | Stretch | 1575 - 1615 | Medium-Strong |

| Aliphatic C-H | Stretch | 2850 - 3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. mdpi.com Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically to four or five decimal places).

For this compound (C₁₁H₁₃NO), the calculated monoisotopic mass is 175.0997 Da. HRMS analysis should yield a molecular ion peak ([M+H]⁺) that matches this value very closely, confirming the molecular formula.

Furthermore, by inducing fragmentation of the molecule, mass spectrometry provides structural information. Common fragmentation patterns for this compound could include:

Loss of a methyl group (-CH₃): Resulting in a fragment at [M-15]⁺.

Loss of the acetyl group (-COCH₃): A significant fragmentation pathway leading to a peak at [M-43]⁺. This corresponds to the stable 1-methylindoline (B1632755) cation.

Alpha-cleavage: Cleavage of the bond between the carbonyl carbon and the aromatic ring.

Analyzing these fragmentation patterns helps to piece together the molecular structure, corroborating the findings from NMR spectroscopy. mdpi.com

Advanced Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, HPLC, GC)

Chromatographic methods are fundamental for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method used to monitor the progress of a reaction and determine the appropriate solvent system for larger-scale purification. For a moderately polar compound like an aryl ketone, typical eluents would be mixtures of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. preprints.org

High-Performance Liquid Chromatography (HPLC): HPLC is a highly efficient technique for both the analysis of purity and for preparative isolation. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727). A UV detector would be effective for this compound due to the presence of the aromatic chromophore.

Gas Chromatography (GC): Provided the compound is sufficiently volatile and thermally stable, GC can be an excellent method for assessing purity. It separates compounds based on their boiling points and interactions with the stationary phase of the column. The output provides a chromatogram where the area of the peak corresponding to the compound is proportional to its purity.

The use of these techniques is critical to ensure that the material being analyzed by spectroscopic methods is a pure, single substance. preprints.org

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a solid-state crystal. researchgate.net This technique provides unambiguous proof of a molecule's structure and reveals detailed information about bond lengths, bond angles, and intermolecular interactions in the crystal lattice. mdpi.comresearchgate.net

To perform this analysis, a high-quality single crystal of this compound must first be grown. If successful, the crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed. The data provides a precise electron density map, from which the positions of all atoms (except sometimes hydrogen) can be determined. This would confirm the connectivity established by NMR and provide invaluable insight into the molecule's conformation and packing in the solid state.

Reactivity Profiles and Derivatization Strategies of 1 1 Methyl 2,3 Dihydro 1h Indol 5 Yl Ethanone

Transformations of the Acetyl Group

The acetyl group, a ketone functional group attached to the indoline (B122111) ring at the C5 position, is a primary site for chemical modification. Its reactivity is typical of aryl ketones and can be broadly categorized into reactions at the carbonyl carbon and the adjacent alpha-carbon.

Carbonyl Reactivity (e.g., Condensation Reactions, Reductions)organic-chemistry.org

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by various nucleophiles. This reactivity allows for numerous transformations, including condensation and reduction reactions.

Condensation Reactions: The ketone can undergo condensation with aldehydes and ketones under basic or acidic conditions (Aldol condensation) to form α,β-unsaturated ketones, which are valuable synthetic intermediates. Similarly, Knoevenagel condensation with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can be employed to introduce new carbon-carbon bonds and extend the molecular framework.

Reduction Reactions: The carbonyl group can be selectively reduced to a secondary alcohol or completely reduced to an ethyl group. The choice of reducing agent dictates the outcome. Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used for reduction to the corresponding 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethanol. For complete deoxygenation to form 5-ethyl-1-methyl-2,3-dihydro-1H-indole, harsher conditions like the Wolff-Kishner (hydrazine and a strong base) or Clemmensen (zinc amalgam and concentrated HCl) reduction are typically required. The synthesis of various indanone derivatives often involves similar carbonyl group transformations, highlighting the robustness of these reactions on related bicyclic systems. organic-chemistry.org

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Aldol Condensation | Aldehyde/Ketone, NaOH or H⁺ | α,β-Unsaturated Ketone |

| Alcohol Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol |

| Deoxygenation (Wolff-Kishner) | H₂NNH₂, KOH | Ethyl Group |

Alpha-Carbon Functionalization (e.g., Halogenation, Alkylation)

The methyl group adjacent to the carbonyl (the alpha-carbon) is acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a potent nucleophile and can react with various electrophiles, enabling functionalization at the alpha-position.

Halogenation: In the presence of an acid or base, the ketone can be halogenated at the alpha-carbon. For instance, reaction with bromine in acetic acid would yield 2-bromo-1-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethanone. This halogenated product can then serve as a substrate for subsequent nucleophilic substitution reactions.

Alkylation: The enolate, typically generated using a strong, non-nucleophilic base like lithium diisopropylamide (LDA), can be alkylated by treatment with an alkyl halide. This reaction forms a new carbon-carbon bond at the alpha-position, providing a route to more complex structures. The reactivity of such C-nucleophiles is influenced by electronic effects; electron-donating groups tend to increase reactivity, while electron-withdrawing groups have the opposite effect. mdpi.com

| Reaction Type | Reagent(s) | Product Type |

|---|---|---|

| Halogenation | Br₂, Acetic Acid | α-Bromo Ketone |

| Alkylation | 1. LDA; 2. R-X (Alkyl Halide) | α-Alkyl Ketone |

Reactivity of the Indoline Nitrogen Atom

The nitrogen atom within the indoline ring is a tertiary amine, which defines its characteristic reactivity.

N-Alkylation and N-Acylation Reactionschemicalbook.com

The nitrogen atom in 1-(1-methyl-2,3-dihydro-1H-indol-5-yl)-ethanone is already substituted with a methyl group, making it a tertiary amine. Consequently, it lacks the N-H proton necessary for traditional N-alkylation or N-acylation reactions that are characteristic of primary or secondary indolines. These reactions typically involve the deprotonation of the N-H bond followed by reaction with an electrophile. For example, the synthesis of related N-acylated indoline structures, such as those found in PERK inhibitors, involves the acylation of a secondary indoline precursor. nih.gov The synthesis of the related compound 1-(1-methyl-1H-indol-3-yl)-1-ethanone also proceeds from a precursor that is subsequently methylated. chemicalbook.com

Nucleophilic Reactivity of the Nitrogen Lone Pairchemicalbook.com

Although it cannot be readily acylated or alkylated, the lone pair of electrons on the tertiary nitrogen atom retains its nucleophilic character. It can react with strong electrophiles to form a quaternary ammonium (B1175870) salt. For instance, treatment with an alkyl halide like methyl iodide would lead to the formation of the corresponding 1,1-dimethyl-5-acetyl-2,3-dihydro-1H-indolium iodide salt. The nucleophilicity of the nitrogen lone pair is also fundamentally important for its role in directing electrophilic substitution on the aromatic ring, as it can donate electron density into the benzene (B151609) ring system.

Electrophilic and Nucleophilic Substitutions on the Indoline Core

The benzene ring of the indoline core is the third major site of reactivity. The outcome of substitution reactions is governed by the directing effects of the existing substituents: the N-methyl group and the acetyl group.

Electrophilic Aromatic Substitution: The N-methyl group is a powerful activating, ortho, para-directing group due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. Conversely, the acetyl group is a deactivating, meta-directing group. In this system, the activating effect of the N-methyl group dominates, strongly directing incoming electrophiles to the positions ortho and para to the nitrogen. The para position (C7) is sterically hindered by the fused pyrrolidine (B122466) ring. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the nitrogen, which are C4 and C6. Of these two, the C6 position is generally favored for reactions such as nitration, halogenation, and Friedel-Crafts acylation, as the C4 position is more sterically hindered.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution on the indoline ring is generally difficult. The ring is electron-rich due to the influence of the nitrogen atom, which disfavors attack by nucleophiles. Such reactions typically require the presence of a good leaving group (like a halide) and a strong electron-withdrawing group (like a nitro group) on the ring, which are not present in the parent molecule. However, specialized intramolecular nucleophilic aromatic substitutions have been used to synthesize complex polycyclic systems from appropriately substituted precursors. rsc.org

| Reaction Type | Reagent(s) | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(1-Methyl-6-nitro-2,3-dihydro-1H-indol-5-yl)ethanone |

| Bromination | Br₂, FeBr₃ | 1-(6-Bromo-1-methyl-2,3-dihydro-1H-indol-5-yl)ethanone |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(6-Acyl-1-methyl-2,3-dihydro-1H-indol-5-yl)ethanone |

Regioselectivity in Aromatic Substitution

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of benzene and its derivatives. minia.edu.egwikipedia.org The rate and regiochemical outcome of such reactions are dictated by the electronic properties of the substituents already present on the aromatic ring. uci.edu In the case of this compound, the aromatic ring is disubstituted, and the directing effects of both the N-methylindoline portion and the acetyl group must be considered.

The indoline nitrogen atom acts as a powerful activating group. By donating its lone pair of electrons into the benzene ring through resonance, it increases the electron density of the ring, making it more susceptible to electrophilic attack. This electron donation is most pronounced at the ortho and para positions relative to the nitrogen atom. As the nitrogen is part of the fused dihydro-pyrrole ring, the para position (C6) and the ortho position (C4) are significantly activated.

Conversely, the acetyl group at the C5 position is a deactivating group. The carbonyl group withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. lkouniv.ac.in Electron-withdrawing groups direct incoming electrophiles to the meta positions. For the acetyl group at C5, the meta positions are C4 and C6.

Therefore, in an electrophilic aromatic substitution reaction on this compound, the directing effects of the activating N-methyl group and the deactivating acetyl group are synergistic. Both groups favor substitution at the C4 and C6 positions. The powerful activating nature of the amino group suggests that these positions will be highly susceptible to electrophilic attack.

Table 1: Directing Effects of Substituents on the Indoline Ring

| Substituent | Position | Electronic Effect | Directed Positions |

| 1-Methylindolinyl | C1-N | Activating (Electron-Donating) | C4 (ortho), C6 (para) |

| Acetyl | C5 | Deactivating (Electron-Withdrawing) | C4 (meta), C6 (meta) |

Dearomatization and Rearomatization Pathways

Dearomatization reactions transform flat, aromatic systems into three-dimensional cyclic structures, providing access to complex molecular frameworks. nih.gov The indoline core, being the hydrogenated counterpart of indole (B1671886), is a product of indole dearomatization and can participate in further dearomatization or rearomatization pathways.

Dearomatization: Strategies for the dearomatization of indole derivatives often lead to the formation of polycyclic indoline scaffolds and have become a significant area of research. rwth-aachen.de These methods typically involve intramolecular or intermolecular reactions that disrupt the aromaticity of the benzene portion of the molecule. rwth-aachen.de Visible-light-induced dearomatization processes, for example, can generate radical intermediates that lead to functionalized indolines. acs.org Photocatalytic methods have been developed for the dearomative hydroboration and hydroalkylation of electron-deficient indoles, creating chiral 2,3-disubstituted indolines. nih.govacs.org While these methods are often applied to indole precursors, the principles can be extended to further functionalize the indoline core of this compound, potentially by engaging the benzene ring in dearomative cyclizations if a suitable tether is introduced.

Rearomatization: The 2,3-dihydro-1H-indole (indoline) ring is susceptible to oxidation, which leads to the formation of the corresponding indole structure. This process, known as rearomatization, restores the fully aromatic pyrrolo-benzene system. Common oxidizing agents can facilitate this transformation. For this compound, oxidation would yield 1-(1-Methyl-1H-indol-5-yl)-ethanone. This reaction pathway is significant as it allows for a switch between the aliphatic, flexible indoline scaffold and the rigid, planar, and more electron-rich indole system, thereby expanding the synthetic possibilities.

Synthetic Utility as a Precursor for Complex Organic Molecules

The structural features of this compound make it a valuable starting material for the synthesis of more elaborate molecules, including polycyclic systems and conjugated structures.

Incorporation into Polycyclic Scaffolds

The construction of polycyclic systems containing the indoline nucleus is a key objective in synthetic chemistry due to the prevalence of this motif in bioactive natural products. rwth-aachen.de Dearomative cyclization reactions of N-substituted indoles have emerged as a powerful strategy for synthesizing N-fused polycyclic indolines. researchgate.net

A prominent method involves the copper-catalyzed dearomative cyclization of N-tethered indoles. rwth-aachen.de This approach facilitates the formation of a new carbon-nitrogen or carbon-oxygen bond, leading to tetracyclic indoline structures. rwth-aachen.de By analogy, this compound can serve as a platform for building such systems. The acetyl group provides a functional handle for elaboration. For instance, it can be converted into a tether with a terminal nucleophile (e.g., an amine or alcohol) which can then undergo an intramolecular cyclization onto the aromatic ring, potentially mediated by a transition metal catalyst, to form a new fused ring.

Table 2: Representative Conditions for Dearomative Cyclization

| Reaction Type | Catalyst / Reagent | Key Transformation | Resulting Structure |

| Copper-Catalyzed Dearomative Cyclization | Cu(OTf)₂ | Intramolecular C-N bond formation | N-fused polycyclic indolines rwth-aachen.de |

| Reduction/Cyclization Cascade | Iron (Fe) in acidic media | Nitro reduction followed by dearomative cyclization | Fused polycyclic indolines researchgate.net |

| Photocatalytic Cyclization | Visible light, photocatalyst | Radical-mediated C-C bond formation | Functionalized indolines acs.org |

Synthesis of Conjugated Systems

The synthesis of extended conjugated systems is of great interest for applications in materials science and medicinal chemistry. This compound can be utilized as a precursor for such systems through two primary strategies: modification of the acetyl group and rearomatization of the indoline ring.

Condensation Reactions at the Acetyl Group: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then participate in condensation reactions, such as the Claisen-Schmidt condensation with aromatic aldehydes. This reaction would form an α,β-unsaturated ketone (a chalcone-like structure), extending the π-conjugated system from the aromatic ring through the newly formed carbon-carbon double bond to the carbonyl group.

Rearomatization to an Indole: As previously discussed, the indoline ring can be oxidized to form the corresponding indole. The resulting compound, 1-(1-Methyl-1H-indol-5-yl)-ethanone, possesses a fully aromatic indole core. The indole ring system has a different electronic structure and a more extensive delocalized π-system than the indoline precursor, making it a valuable conjugated molecule in its own right. This indole derivative could then be subjected to further conjugation-extending reactions.

Computational and Theoretical Investigations of 1 1 Methyl 2,3 Dihydro 1h Indol 5 Yl Ethanone

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) Studies

No specific Density Functional Theory (DFT) studies focusing on 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone have been identified in the current body of scientific literature. Such studies would typically involve the use of various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate electronic properties like total energy, dipole moment, and Mulliken atomic charges.

HOMO-LUMO Analysis and Reactivity Indices

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between the HOMO and LUMO provides a measure of the molecule's excitability. From these energies, various global reactivity indices such as chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω) can be derived. However, no published data from a HOMO-LUMO analysis for this compound could be located.

| Parameter | Formula | Calculated Value |

| HOMO Energy | - | Data not available |

| LUMO Energy | - | Data not available |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Data not available |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Data not available |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Data not available |

| Global Electrophilicity Index (ω) | μ2 / (2η) | Data not available |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is employed to identify the most stable three-dimensional arrangements of a molecule. Molecular dynamics simulations further provide insights into the dynamic behavior of the molecule over time, including its flexibility and intermolecular interactions. There are no available reports on the conformational analysis or molecular dynamics simulations of this compound.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling of reaction pathways helps in understanding the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. This information is vital for predicting reaction outcomes and designing new synthetic routes. No studies on the theoretical modeling of reaction pathways involving this compound have been published.

Spectroscopic Data Prediction and Validation

Computational methods can predict various types of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. These theoretical predictions are often compared with experimental data to validate both the computational methods and the experimental findings. No computationally predicted spectroscopic data for this compound is currently available in the literature.

| Spectroscopic Data | Predicted Values | Experimental Values |

| 1H NMR Chemical Shifts (ppm) | Data not available | Data not available |

| 13C NMR Chemical Shifts (ppm) | Data not available | Data not available |

| Key IR Vibrational Frequencies (cm-1) | Data not available | Data not available |

| UV-Vis λmax (nm) | Data not available | Data not available |

Conclusion and Future Research Perspectives

Current State of Research on Acetylated Indolines

Research into acetylated indoline (B122111) scaffolds is primarily driven by their utility as key intermediates in the synthesis of more complex molecules, particularly those with biological activity. The indoline core is a prevalent structure in numerous natural products and pharmaceuticals. researchgate.netthieme.de The introduction of an acetyl group provides a versatile chemical handle for further molecular elaboration. Current research trends show a focus on several key areas:

Synthetic Methodology: The development of efficient and regioselective methods for the acylation of the indoline ring system remains an active area of investigation. While classical Friedel-Crafts reactions are common, modern approaches focusing on C-H activation and palladium-catalyzed cross-coupling reactions are gaining prominence to improve yields and reduce the need for pre-functionalized substrates. researchgate.net

Medicinal Chemistry: Acyl-substituted indoles and indolines are recognized as important pharmacophores. mdpi.com They serve as foundational structures for compounds targeting a wide range of biological targets, including enzymes and receptors. nih.govmdpi.com Consequently, much of the research on acetylated indolines is embedded within broader drug discovery programs.

Catalysis: Chiral indoline derivatives are explored as ligands in asymmetric catalysis. The N-acylation of indolines, a related transformation, has been a subject of studies aimed at achieving kinetic resolution of racemic mixtures, highlighting the importance of acyl groups in stereoselective synthesis. nih.gov

Unexplored Synthetic Avenues for 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone

The synthesis of this compound is typically achieved via classical electrophilic substitution, namely the Friedel-Crafts acylation of 1-methylindoline (B1632755). However, several modern synthetic strategies remain largely unexplored for this specific target, offering potential improvements in efficiency, selectivity, and environmental impact.

Future synthetic research could explore the following avenues:

Direct C-H Acylation: Transition-metal-catalyzed C-H activation provides a direct route to acylated arenes without the need for Lewis acids. Catalytic systems based on palladium, rhodium, or ruthenium could potentially mediate the direct acylation of 1-methylindoline at the C5 position with high selectivity.

Photo-redox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool in organic synthesis. An unexplored possibility is the generation of an acetyl radical from a suitable precursor which could then be added to the indoline ring, potentially offering a novel pathway under mild conditions.

Electrochemistry: Anodic oxidation can be used to generate reactive intermediates for C-H functionalization. acs.org An electrochemical approach could provide a metal-free and oxidant-free strategy for the synthesis of the target compound.

Convergent Synthesis: Instead of building the acetyl group onto a pre-formed indoline, a convergent strategy could be employed. This might involve the cyclization of a suitably substituted N-allyl aniline (B41778) derivative where the acetyl group is already present on the aromatic ring.

A comparative overview of these potential methods is presented below.

| Synthetic Strategy | Potential Reagents/Catalysts | Key Advantages |

| Direct C-H Acylation | Pd(OAc)₂, Rh(III) complexes, directing groups | High atom economy, avoids strong Lewis acids |

| Photo-redox Catalysis | Ru(bpy)₃Cl₂, Ir(ppy)₃, acetyl radical source | Mild reaction conditions, high functional group tolerance |

| Electrochemical Synthesis | Undivided cell, carbon electrodes, supporting electrolyte | Avoids chemical oxidants, high degree of control |

| Convergent Cyclization | Pd-catalysts, Lewis acids | Allows for late-stage ring formation, modularity |

Opportunities in Advanced Derivatization Chemistry

The molecular structure of this compound offers two primary sites for further chemical modification: the acetyl group and the aromatic ring. These sites provide a platform for extensive derivatization to generate a library of novel compounds for various applications.

Q & A

Basic: What are the standard synthetic routes for preparing 1-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-ethanone?

Methodological Answer:

The synthesis typically involves Friedel-Crafts acylation of 1-methyl-2,3-dihydro-1H-indole using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product. Recrystallization from ethanol can further enhance purity. For analogs like cyclopropylmethyl derivatives, alkylation steps are incorporated post-acylation .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR identify the methyl group on the indoline ring (δ ~1.3 ppm for CH₃) and the acetyl moiety (δ ~2.5 ppm for CH₃CO).

- Mass Spectrometry: High-resolution MS confirms the molecular ion peak (C₁₁H₁₃NO, MW 175.23).

- X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles .

Advanced: How can synthetic yield be optimized while minimizing impurities?

Methodological Answer:

- Catalyst Screening: Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions.

- Temperature Control: Maintain temperatures below 0°C during acylation to prevent over-acylation.

- In-Situ Monitoring: Use TLC or HPLC to track reaction progress. Impurities like di-acetylated byproducts can be identified via LC-MS and mitigated by adjusting stoichiometry .

Basic: What assays are used to evaluate the biological activity of this compound?

Methodological Answer:

- In Vitro Antimicrobial Assays: Broth microdilution (MIC determination) against Gram-positive/negative bacteria.

- Enzyme Inhibition Studies: Fluorescence-based assays targeting kinases or proteases.

- Cytotoxicity Screening: MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .

Advanced: How do computational methods like molecular docking inform bioactivity studies?

Methodological Answer:

- Software Tools: Use PyRx for docking simulations and Discovery Studio for visualization.

- Target Selection: Prioritize proteins with conserved binding pockets (e.g., bacterial DNA gyrase).

- Validation: Compare docking scores (e.g., binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values. Discrepancies may arise from solvation effects or protein flexibility .

Advanced: How to resolve contradictions in bioactivity data across studies?

Methodological Answer:

- Assay Standardization: Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time.

- Reference Compounds: Include positive controls (e.g., ciprofloxacin for antimicrobial assays).

- Statistical Analysis: Apply ANOVA to identify significant differences between replicates .

Basic: What are the recommended storage conditions for this compound?

Methodological Answer:

Store in amber vials under inert gas (argon) at -20°C to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis of the acetyl group. For short-term use, refrigeration (4°C) in airtight containers is acceptable .

Advanced: How to analyze degradation products under stress conditions?

Methodological Answer:

- Forced Degradation: Expose to heat (60°C), UV light, or acidic/basic hydrolysis.

- Analytical Tools: HPLC-PDA (gradient: 0.1% TFA in water/acetonitrile) coupled with HRMS identifies degradation pathways (e.g., deacetylation or ring oxidation) .

Advanced: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

- Data Quality: High-resolution data (≤1.0 Å) minimizes overfitting. Use SHELXL for anisotropic displacement parameters.

- Disorder Handling: Apply PART instructions for disordered methyl or acetyl groups.

- Twinning: If twinning is detected (e.g., Hooft y > 0.3), use TWIN/BASF commands in SHELX .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation.

- Spill Management: Neutralize with activated charcoal and dispose as hazardous waste. Refer to SDS for analogs (e.g., cyclopropylmethyl derivatives) for toxicity benchmarks .

Advanced: How to design toxicity studies for novel derivatives?

Methodological Answer:

- ADMET Prediction: Use SwissADME to compute Lipinski’s rule compliance (e.g., MW < 500, logP < 5).

- In Vivo Models: Zebrafish embryos (LC₅₀) or murine hepatocyte assays assess acute toxicity.

- Metabolite Profiling: LC-MS/MS identifies reactive metabolites (e.g., epoxide intermediates) .

Advanced: How to interpret conflicting spectral data (e.g., NMR vs. computational)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.